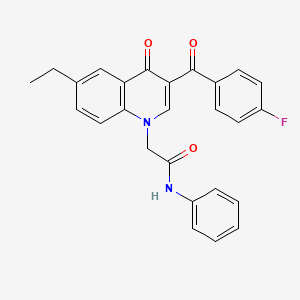

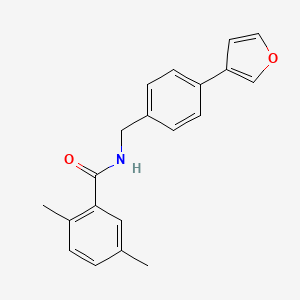

![molecular formula C12H14O B2615489 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823894-02-5](/img/structure/B2615489.png)

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated over the past three decades . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bicyclo[1.1.1]pentane structure has been used as an unusual bioisostere for a phenyl ring .

Chemical Reactions Analysis

The application of bicyclo[1.1.1]pentane derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Scientific Research Applications

Molecular Rods and Rotors: BCP derivatives serve as excellent molecular rods and rotors due to their rigid, three-dimensional structure. They find use in constructing functional materials with controlled properties.

Supramolecular Linker Units: BCPs act as versatile linker units in supramolecular assemblies. Their unique geometry allows for precise positioning and connectivity within complex structures.

Liquid Crystals: BCP-based liquid crystals exhibit interesting phase behavior and optical properties. Researchers explore their potential for display technologies and optical devices.

FRET Sensors: Fluorescence resonance energy transfer (FRET) sensors benefit from BCPs’ stable framework. These sensors enable real-time monitoring of molecular interactions and cellular processes.

Metal–Organic Frameworks (MOFs): BCP-based MOFs offer tunable porosity and adsorption properties. Researchers investigate their use in gas storage, catalysis, and drug delivery.

Specific Examples

- γ-Secretase Inhibitors : BCP analogs have been used as non-classical phenyl ring bioisosteres in designing effective and orally active γ-secretase inhibitors . Substituting the central fluorophenyl ring of BMS-708,163 with a BCP fragment led to the discovery of compound 3, an equivalent enzyme inhibitor with improved passive permeability and water solubility.

Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives Synthesis and applications of highly functionalized 1-halo-3 … Application of the Bicyclo[1.1.1]pentane Motif as a …

Future Directions

The future directions for “(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol” and similar compounds could involve further exploration of their potential applications in various fields, including drug discovery and materials science . Additionally, developing methodology for substitution of the bridge positions in BCP derivatives remains an area for future research .

properties

IUPAC Name |

[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAMHOWFCCIIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=CC(=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)

![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)

![rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine](/img/structure/B2615422.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/no-structure.png)